Dimethyltryptamine fumarate
Overview
Description
Dimethyltryptamine fumarate, also known as DMT, is a powerful psychedelic drug . It has serotonergic effects on the human brain, which can induce a rapid and intense psychedelic experience, often referred to as a ‘DMT trip’ . It is structurally similar to other psychedelic tryptamines such as 4-AcO-DMT, 5-MeO-DMT, and psilocybin . It is found naturally in a variety of plants and has a long history as the psychoactive component in ayahuasca .
Synthesis Analysis
DMT is synthesized under reductive amination conditions between tryptamine and aqueous formaldehyde in the presence of acetic acid followed by reduction with sodium . The final product is analyzed using various techniques such as differential scanning calorimetry, thermogravimetric analysis, gas chromatography–mass spectrometry (GC–MS), 1 H and 13 C nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, residual solvent analysis by GC headspace sampling, X-ray powder diffraction analysis, and residual lithium analysis by inductively coupled plasma-mass spectrometry .Molecular Structure Analysis
The molecular formula of Dimethyltryptamine fumarate is C16H20N2O4 . It is a non-selective agonist at most or all of the serotonin receptors .Physical And Chemical Properties Analysis
The molecular weight of Dimethyltryptamine fumarate is 304.34 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 5, an Exact Mass of 304.14230712 g/mol, a Monoisotopic Mass of 304.14230712 g/mol, a Topological Polar Surface Area of 93.6 Ų, and a Heavy Atom Count of 22 .Scientific Research Applications
Neuroendocrine, Autonomic, and Cardiovascular Effects
Dimethyltryptamine fumarate (DMT) has been studied for its neuroendocrine, cardiovascular, and autonomic effects. Strassman and Qualls (1994) conducted a dose-response study on experienced hallucinogen users, finding that DMT dose-dependently elevated blood pressure, heart rate, pupil diameter, and rectal temperature. Additionally, it influenced blood concentrations of beta-endorphin, corticotropin, cortisol, and prolactin, while growth hormone levels rose equally for all DMT doses, and melatonin levels remained unaffected (Strassman & Qualls, 1994).
Proteomic Changes in Human Cerebral Organoids
Dakić et al. (2017) explored the effects of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on human cerebral organoids using shotgun mass spectrometry. They found 934 proteins differentially expressed in treated organoids, highlighting the compound's impact on proteins related to long-term potentiation, dendritic spine formation, cellular protrusion, microtubule dynamics, and cytoskeletal reorganization. This research offers insights into the molecular alterations caused by 5-MeO-DMT in human cerebral organoids (Dakić et al., 2017).
Neural and Subjective Effects in Natural Settings
Pallavicini et al. (2021) studied the acute effects of inhaled N,N-dimethyltryptamine in natural settings, combining wireless electroencephalography with psychometric questionnaires. They observed significant decreases in alpha oscillations and increases in delta and gamma oscillations, correlating with features of mystical-type experiences. This research provides EEG markers of these experiences in natural settings and aligns with prior studies on psychedelic action in the human brain (Pallavicini et al., 2021).
Immunomodulatory and Neuroprotective Drug Applications
Research has shown that dimethyl fumarate, an orally bioavailable compound, can be used for treating multiple sclerosis and psoriasis. It exhibits immunomodulatory and neuroprotective properties, possibly involving nuclear factor erythroid 2‐like 2 activation. Studies like those conducted by Kihara et al. (2015) offer insights into alternative mechanisms for its efficacy in multiple sclerosis, such as its effects on integrin α4 expression (Kihara et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVTPSXVQQKPA-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048896 | |
Record name | N,N-Dimethyltryptamine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyltryptamine fumarate | |
CAS RN |
68677-26-9 | |
Record name | Dimethyltryptamine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyltryptamine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLTRYPTAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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